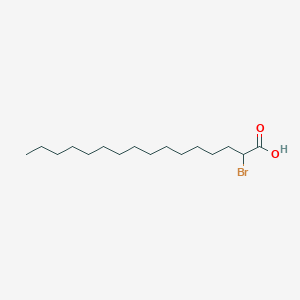

2-Bromohexadecanoic acid

説明

inhibitor of fatty acid oxidation; RN given refers to parent cpd

特性

IUPAC Name |

2-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRAYRYQQAXQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037734 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18263-25-7 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of 2-Bromohexadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromohexadecanoic acid (2-BP), also commonly known as 2-bromopalmitate, is a synthetic, non-metabolizable analog of the saturated fatty acid palmitate. Initially characterized as a non-selective inhibitor of lipid metabolism, its application in cellular biology has expanded significantly, primarily as a broad-spectrum inhibitor of protein S-palmitoylation. This technical guide delineates the core mechanisms of action of 2-BP, presenting a comprehensive overview of its molecular targets, the signaling pathways it modulates, and its diverse cellular effects. The information is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of this versatile chemical probe, supported by quantitative data, experimental methodologies, and visual representations of its functional interactions.

Core Mechanism of Action: Inhibition of Protein S-Palmitoylation

The principal and most widely studied mechanism of action of 2-Bromohexadecanoic acid is its ability to inhibit protein S-palmitoylation.[1][2][3][4][5] This post-translational modification involves the reversible attachment of a 16-carbon palmitate lipid to cysteine residues of proteins, a process crucial for regulating protein trafficking, localization, stability, and protein-protein interactions.[1][3]

2-BP exerts its inhibitory effect primarily through the direct and irreversible inhibition of a family of enzymes known as DHHC (Asp-His-His-Cys) protein palmitoyltransferases (PATs).[6][7][8] Mammals express 23 distinct PAT enzymes that catalyze the transfer of palmitate from palmitoyl-CoA to substrate proteins.[2] 2-BP, being a palmitate analog, is thought to bind to the active site of these enzymes.[3] The presence of the bromine atom at the alpha-carbon is believed to prevent the transfer of the fatty acid to the target protein, leading to the inactivation of the enzyme.[3]

Cellularly, 2-BP can be converted to 2-bromopalmitoyl-CoA, a more reactive form that also labels DHHC PATs.[1][2][4][5] This metabolic activation enhances its inhibitory potency.[1][2][4] However, the reactivity of 2-BP is not limited to PATs; it exhibits promiscuous reactivity towards a wide range of membrane-associated enzymes, particularly those with reactive cysteine residues.[1][2][9] This broad specificity is a critical consideration in experimental design and data interpretation.

Visualizing the Inhibition of S-Palmitoylation

Caption: Inhibition of protein S-palmitoylation by 2-Bromohexadecanoic acid.

Modulation of Lipid Metabolism

Historically, 2-BP was first identified as an inhibitor of lipid metabolism.[1][2] Its structural similarity to palmitic acid allows it to interfere with several key metabolic pathways.

Inhibition of Fatty Acid Oxidation

2-Bromohexadecanoic acid is a known inhibitor of mitochondrial fatty acid β-oxidation.[10] It specifically targets carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[10][11][12] The CoA and carnitine esters of 2-bromopalmitate are particularly potent inhibitors of this process.[12] Inhibition of CPT-I by 2-bromopalmitoyl-CoA has been shown to be irreversible under certain conditions.[13]

Effects on Triacylglycerol Biosynthesis

Studies have shown that 2-BP and its CoA derivative act as non-competitive inhibitors of microsomal mono- and diacylglycerol acyltransferases, enzymes involved in the synthesis of triacylglycerols.[9] It also inhibits fatty acid CoA ligase and glycerol-3-phosphate acyltransferase.[9][10]

Quantitative Data on Enzyme Inhibition

| Target Enzyme/Process | Inhibitor | IC50 / Ki | Cell/System | Reference |

| Multiple Palmitoyl-Acyl Transferase (PAT) activity | 2-Bromohexadecanoic acid (2-BP) | ~4 µM | In vitro | [6] |

| PAT Acyl-Intermediate Formation | 2-Bromohexadecanoic acid (2-BP) | ~10 µM | In vitro | [2] |

| GAP43-YFP Plasma Membrane Localization | 2-Bromohexadecanoic acid (2-BP) | 14.9 µM | Live cells | [2] |

| Carnitine Palmitoyltransferase (CPT) - Intact Mitochondria | Bromopalmitoyl-CoA | 0.63 ± 0.08 µM | Intact hepatic mitochondria | [14] |

| Carnitine Palmitoyltransferase (CPT) - Inverted Vesicles | Bromopalmitoyl-CoA | 2.44 ± 0.86 µM | Inverted submitochondrial vesicles | [14] |

| Purified Carnitine Palmitoyltransferase (CPT) | Bromopalmitoyl-CoA | 353 µM | Aqueous buffer | [14] |

| Purified Carnitine Palmitoyltransferase (CPT) | Bromopalmitoyl-CoA | 26 µM | Cardiolipin liposomes | [14] |

| Acyl-Protein Thioesterase 1 (APT1) Activity | 2-Bromohexadecanoic acid (2-BP) | Significant reduction at 50-100 µM | In vitro | [15] |

| Acyl-Protein Thioesterase 2 (APT2) Activity | 2-Bromohexadecanoic acid (2-BP) | 17-30% inhibition at 50-100 µM | In vitro | [15] |

Impact on Cellular Signaling and Processes

The widespread inhibition of protein palmitoylation and disruption of lipid metabolism by 2-BP leads to a cascade of effects on various cellular signaling pathways and fundamental processes.

Inhibition of Pyroptosis

Recent studies have elucidated a role for 2-BP in the inhibition of chemotherapy-induced pyroptosis.[6][7][8] Pyroptosis is a form of programmed cell death mediated by gasdermin proteins. 2-BP has been shown to inhibit the palmitoylation of Gasdermin E (GSDME-C), a crucial step for its membrane insertion and pore formation.[6][7][8] By preventing GSDME-C palmitoylation, 2-BP inhibits the BAK/BAX-Caspase 3-GSDME pathway of pyroptosis.[7][8]

Signaling Pathway of 2-BP in Pyroptosis Inhibition

Caption: 2-BP inhibits pyroptosis by blocking GSDME-C palmitoylation.

Regulation of Glucose Metabolism and Insulin Signaling

2-Bromohexadecanoic acid has been shown to promote glucose uptake in rat cardiac cells and insulin-sensitive murine fibroblasts.[8] It is also described as a PPARδ (peroxisome proliferator-activated receptor delta) agonist, which plays a role in lipid metabolism and gene expression.[16] Furthermore, studies in pancreatic islets suggest that while 2-BP, as an inhibitor of carnitine palmitoyl-CoA transferase-1, does not affect the potentiation of glucose-induced insulin release by palmitate, the broader process of protein acylation appears to be a key modulator of the intracellular insulin signaling pathway.[17][18] Short-term exposure of pancreatic islets to palmitate has been shown to up-regulate early steps in insulin receptor signaling, an effect that is not mimicked by 2-BP.[18] This highlights the complex interplay between fatty acid metabolism and insulin signaling, where 2-BP can be a tool to dissect these pathways.

Inhibition of Protein Deacylation

In addition to inhibiting palmitoylation, 2-BP has also been reported to affect the reverse process, deacylation. It can inhibit the enzymatic activities of acyl-protein thioesterase 1 (APT1) and APT2, the primary enzymes responsible for removing palmitate from proteins.[15] This inhibitory action on deacylation is an important consideration, as it suggests that the net effect of 2-BP on the palmitoylation status of a protein may be more complex than simple inhibition of PATs. The mechanism of inhibition of APTs by 2-BP has been described as uncompetitive.[15]

Experimental Protocols and Considerations

The effective use of 2-Bromohexadecanoic acid in research requires careful consideration of its concentration, treatment duration, and the specific cellular context.

General Experimental Workflow for Studying 2-BP Effects

Caption: A generalized workflow for in vitro experiments with 2-BP.

Key Methodological Details from Cited Experiments

-

Cell Culture and Treatment:

-

Cell Lines: HeLa cells, HepG2 cells, CHO-K1 cells, human vascular smooth muscle cells (VSMCs).[6][15][19][20]

-

Seeding and Growth: Cells are typically seeded and allowed to reach a certain confluency (e.g., ~60%) before treatment.[6]

-

Treatment Conditions: 2-BP is often dissolved in DMSO to prepare a stock solution.[6] The final concentration in the culture medium can range from micromolar to low millimolar, with common concentrations being 25, 50, and 150 µM.[6][15][19] Incubation times vary depending on the experiment, ranging from a few hours to several days.[6][20]

-

-

Analysis of Pyroptosis:

-

Methodology: Following treatment with 2-BP and a pyroptosis-inducing agent (e.g., TNFα+CHX), cells and culture supernatants are collected.[6]

-

Assays:

-

Flow Cytometry: Staining with FITC-Annexin V and Propidium Iodide (PI) to assess apoptosis and cell death.[6]

-

Microscopy: Hoechst 33342 and PI double staining for visualizing nuclear morphology and membrane integrity.[6]

-

LDH Release Assay: Measurement of lactate dehydrogenase (LDH) release into the supernatant as an indicator of plasma membrane rupture.[6]

-

-

-

Analysis of Protein Palmitoylation:

-

Click Chemistry: Use of clickable analogs of 2-BP (e.g., 2BPN3) allows for the metabolic labeling and subsequent enrichment and identification of 2-BP targets via mass spectrometry.[1][2]

-

Experimental Conditions: A typical protocol for labeling live cells involves using 50 µM of the clickable probe for 1 hour.[2]

-

Conclusion

2-Bromohexadecanoic acid is a powerful and multifaceted research tool. Its primary mechanism of action as a broad-spectrum inhibitor of protein S-palmitoylation has been instrumental in elucidating the roles of this post-translational modification in a vast array of cellular processes. However, its promiscuous reactivity and its effects on fatty acid metabolism and protein deacylation necessitate careful experimental design and interpretation of results. For researchers in cell biology, pharmacology, and drug development, a thorough understanding of the intricate mechanisms of 2-BP is paramount for leveraging its full potential in uncovering novel biological insights and therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Bromohexadecanoic acid | TargetMol [targetmol.com]

- 17. Palmitate potentiation of glucose-induced insulin release: a study using 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmitate modulates the early steps of insulin signalling pathway in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glpbio.com [glpbio.com]

- 20. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromohexadecanoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromohexadecanoic acid (2-BrH), also known as 2-bromopalmitic acid, is a synthetic halogenated fatty acid analogue of palmitic acid. Initially characterized as a general inhibitor of lipid metabolism, it has gained prominence as a valuable research tool for its potent and often irreversible inhibition of protein S-palmitoylation, a critical post-translational modification. This technical guide provides a comprehensive overview of 2-BrH, detailing its physicochemical properties, synthesis, and its multifaceted role in fatty acid metabolism. We delve into its mechanisms of action, focusing on the inhibition of DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases. This document also provides detailed experimental protocols for key assays and presents signaling pathways affected by 2-BrH through structured diagrams, offering a valuable resource for researchers investigating fatty acid metabolism and related cellular processes.

Introduction

Fatty acid metabolism, encompassing both anabolic and catabolic processes, is central to cellular energy homeostasis and the synthesis of essential structural and signaling molecules.[1] Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. 2-Bromohexadecanoic acid (2-BrH) has emerged as a critical chemical probe for dissecting the complexities of fatty acid metabolism. As a non-metabolizable analogue of palmitic acid, 2-BrH acts as a potent inhibitor of key enzymes involved in fatty acid utilization and modification.[2][3]

This guide offers an in-depth exploration of 2-BrH, focusing on its inhibitory effects on two major classes of enzymes: DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases (PATs) and carnitine palmitoyltransferases (CPTs). By elucidating the mechanisms of inhibition and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to effectively utilize 2-BrH as a tool to investigate the physiological and pathological roles of fatty acid metabolism.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of 2-BrH is essential for its proper handling, storage, and application in experimental settings.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₁BrO₂ | [4] |

| Molecular Weight | 335.32 g/mol | [4] |

| CAS Number | 18263-25-7 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 52-54 °C | [5] |

| Solubility | Soluble in methanol, ethanol, and chloroform. Insoluble in water. | [5] |

| Storage | Stable for 1 year as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 2 months. | [2] |

Synthesis: Wohl-Ziegler Bromination

2-Bromohexadecanoic acid can be synthesized from palmitic acid via the Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.[4][6]

Reaction Scheme:

Palmitic Acid + NBS --(Radical Initiator, CCl₄, heat)--> 2-Bromohexadecanoic Acid + Succinimide

Experimental Protocol: Wohl-Ziegler Bromination of Palmitic Acid

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety guidelines.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve palmitic acid in a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to its toxicity, alternative solvents like acetonitrile can be considered.[7]

-

Addition of Reagents: Add N-bromosuccinimide (NBS) in a stoichiometric amount relative to the palmitic acid. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by heat or UV light.

-

Monitoring the Reaction: The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.

-

Purification: The filtrate, containing the crude 2-Bromohexadecanoic acid, is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether-petroleum ether) to yield the final product.

Mechanism of Action in Fatty Acid Metabolism

2-BrH exerts its effects on fatty acid metabolism primarily through the inhibition of two key enzyme families: DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases.

Inhibition of DHHC Palmitoyl Acyltransferases (PATs)

Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This process is catalyzed by a family of 23 human DHHC enzymes and plays a crucial role in regulating protein trafficking, localization, stability, and activity.[8][9]

2-BrH is a well-established pan-inhibitor of DHHC enzymes.[2][8] It acts as a non-metabolizable analogue of palmitate and is converted intracellularly to 2-bromopalmitoyl-CoA.[8] Both 2-BrH and its CoA derivative can irreversibly inhibit DHHC enzymes by covalently modifying the catalytic cysteine residue within the DHHC motif.[8][10] This irreversible inhibition is thought to occur via nucleophilic attack of the cysteine thiol on the carbon-bromine bond of 2-BrH, leading to the alkylation of the active site and inactivation of the enzyme.

Experimental Workflow: In Vitro DHHC Palmitoylation Assay

Caption: Workflow for an in vitro DHHC palmitoylation inhibition assay.

Inhibition of Carnitine Palmitoyltransferases (CPT)

The entry of long-chain fatty acids into the mitochondria for β-oxidation is a tightly regulated process mediated by the carnitine shuttle. This shuttle involves two key enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 converts long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix and converted back to acyl-CoAs by CPT2.[11][12]

2-BrH, particularly in its activated form, 2-bromopalmitoyl-CoA, is a known inhibitor of both CPT1 and CPT2. The inhibition of CPT1 by 2-bromopalmitoyl-CoA prevents the entry of long-chain fatty acids into the mitochondria, thereby blocking β-oxidation.[1]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

Caption: Inhibition of fatty acid β-oxidation by 2-bromopalmitoyl-CoA.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 2-BrH and its derivatives has been quantified in various studies. The following table summarizes key inhibitory concentration (IC₅₀) values.

| Target Enzyme | Inhibitor | IC₅₀ Value | Organism/System | Reference(s) |

| DHHC Palmitoyl Acyltransferases (general) | 2-Bromohexadecanoic acid | ~10 µM | In vitro (purified enzymes) | [8] |

| zDHHC2 | 2-Bromohexadecanoic acid | ~5.33 µM | In vitro (purified enzyme) | [10] |

| zDHHC3 | 2-Bromohexadecanoic acid | ~250 µM | In vitro (Acyl-cLIP assay) | [13] |

| zDHHC7 | 2-Bromohexadecanoic acid | > 250 µM | In vitro (Acyl-cLIP assay) | [13] |

| zDHHC20 | 2-Bromohexadecanoic acid | 5.33 ± 0.77 µM | In vitro (Acyl-cLIP assay) | [10] |

| Carnitine Palmitoyltransferase I (CPT1) | 2-Bromopalmitoyl-CoA | Varies with P-CoA concentration | Isolated mitochondria | [1] |

| Carnitine Palmitoyltransferase II (CPT2) | L-Aminocarnitine (analogue) | 21.3 µM | Human muscle mitochondria | [14] |

Note: IC₅₀ values for CPT inhibition by 2-bromopalmitoyl-CoA are highly dependent on the concentration of the substrate palmitoyl-CoA.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the effects of 2-BrH. Below are representative protocols for key assays.

In Vitro DHHC Palmitoylation Inhibition Assay

This assay measures the ability of 2-BrH to inhibit the palmitoylation of a protein substrate by a purified DHHC enzyme.[15]

Materials:

-

Purified, active DHHC enzyme (e.g., DHHC2)

-

Purified protein substrate (e.g., a fragment of a known palmitoylated protein like Lck or Ras)

-

2-Bromohexadecanoic acid (stock solution in DMSO)

-

[³H]palmitoyl-CoA

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 5 mM MgCl₂)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorography reagents

-

Phosphorimager or X-ray film

Procedure:

-

Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the purified DHHC enzyme with varying concentrations of 2-BrH (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) in reaction buffer for 30 minutes at 25°C.

-

Reaction Initiation: Initiate the palmitoylation reaction by adding the protein substrate and [³H]palmitoyl-CoA to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Fluorography: Treat the gel with a fluorographic enhancer, dry the gel, and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, palmitoylated substrate.

-

Data Analysis: Quantify the band intensities corresponding to the palmitoylated substrate. Calculate the percentage of inhibition for each concentration of 2-BrH relative to the DMSO control and determine the IC₅₀ value.

Cellular Fatty Acid β-Oxidation Assay

This assay measures the effect of 2-BrH on the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled water from a radiolabeled fatty acid substrate.[2]

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Cell culture medium

-

2-Bromohexadecanoic acid (stock solution in DMSO)

-

[⁹,¹⁰-³H(N)]-palmitic acid

-

Palmitate-BSA conjugate solution (unlabeled palmitic acid complexed with fatty acid-free BSA)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to the desired confluency.

-

2-BrH Treatment: Treat the cells with varying concentrations of 2-BrH or DMSO (vehicle control) in cell culture medium for a specified period (e.g., 2-4 hours).

-

Labeling: Add [⁹,¹⁰-³H(N)]-palmitic acid complexed with BSA to the culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) to allow for the uptake and oxidation of the radiolabeled palmitate.

-

Collection of Supernatant: Carefully collect the culture supernatant from each well into a separate tube.

-

Separation of ³H₂O: Separate the ³H₂O produced from the unoxidized [³H]-palmitate. This can be achieved by various methods, including anion exchange chromatography or a diffusion-based method where the supernatant is acidified, and the resulting ³H₂O is trapped in a separate water-containing vial within a sealed larger vial.

-

Scintillation Counting: Add the collected ³H₂O to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content of the cells in each well. Calculate the rate of fatty acid oxidation and determine the inhibitory effect of 2-BrH.

Impact on Signaling Pathways

The inhibition of protein palmitoylation by 2-BrH can have profound effects on various cellular signaling pathways. One such pathway is pyroptosis, a form of programmed cell death that is critical in the inflammatory response.

Pyroptosis Signaling Pathway

Pyroptosis is initiated by the activation of inflammasomes, which are multiprotein complexes that sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Inflammasome activation leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), releasing its N-terminal domain, which oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. Recent studies have shown that the palmitoylation of certain components of the pyroptosis pathway can regulate its activation. 2-BrH has been used to probe the role of palmitoylation in this process.

Signaling Pathway: Canonical Pyroptosis Pathway

Caption: Modulation of the pyroptosis pathway by inhibiting palmitoylation.

Conclusion

2-Bromohexadecanoic acid is a powerful and versatile tool for the study of fatty acid metabolism and protein palmitoylation. Its ability to inhibit key enzymes such as DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases provides a means to dissect the roles of these processes in a wide range of cellular functions and disease states. This technical guide has provided a comprehensive overview of 2-BrH, from its fundamental properties and synthesis to its detailed mechanisms of action and its impact on cellular signaling. The inclusion of structured quantitative data and detailed experimental protocols aims to facilitate the effective and reproducible use of 2-BrH in the laboratory. As our understanding of the intricate roles of fatty acid metabolism in health and disease continues to grow, the utility of chemical probes like 2-Bromohexadecanoic acid will undoubtedly become even more critical for advancing research and developing novel therapeutic strategies.

References

- 1. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 7. researchgate.net [researchgate.net]

- 8. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]

- 10. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, History, and Application of 2-Bromohexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexadecanoic acid, also commonly known as 2-bromopalmitic acid, is a synthetic, halogenated fatty acid that has become an indispensable tool in the study of lipid metabolism and protein modification. Initially explored as an inhibitor of fatty acid oxidation, its role as a potent, non-selective inhibitor of protein S-palmitoylation has cemented its importance in contemporary cell biology and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological applications of 2-bromohexadecanoic acid, with a focus on its mechanism of action and its utility in elucidating complex cellular signaling pathways.

Discovery and History

The initial interest in 2-bromohexadecanoic acid, emerging nearly 50 years ago, was centered on its ability to act as a non-selective inhibitor of lipid metabolism, including the inhibition of β-oxidation.[1] However, its prominence in the scientific community surged with the discovery of its ability to inhibit protein S-palmitoylation, a reversible post-translational lipid modification. This has made it a widely used pharmacological tool to study the roles of palmitoylation in protein trafficking, localization, and function.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-bromohexadecanoic acid is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₁BrO₂ | |

| Molecular Weight | 335.32 g/mol | |

| CAS Number | 18263-25-7 | |

| Melting Point | 52-54 °C | [2] |

| Solubility | Soluble in DMSO (up to 75 mg/ml), ethanol (up to 25 mg/ml), methanol, and chloroform. Insoluble in water. | [2][3] |

| Appearance | White to yellow solid | [4] |

| ¹H NMR | Spectral data available | [5] |

| ¹³C NMR | Spectral data for similar α-bromoalkanoic acids available | [6][7] |

| Mass Spectrometry | Fragmentation patterns are characteristic of long-chain fatty acids, with cleavage at the α-carbon and sequential loss of C₂H₄ units. | [8][9] |

Experimental Protocols

Synthesis of 2-Bromohexadecanoic Acid via the Hell-Volhard-Zelinsky Reaction

The most common and historically significant method for the synthesis of 2-bromohexadecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of hexadecanoic acid.

Materials:

-

Hexadecanoic acid (palmitic acid)

-

Red phosphorus (catalytic amount)

-

Bromine (excess)

-

Water

-

Inert solvent (e.g., carbon tetrachloride, optional)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine hexadecanoic acid and a catalytic amount of red phosphorus. If desired, an inert solvent can be added.

-

Attach a reflux condenser and a dropping funnel to the flask.

-

From the dropping funnel, slowly add an excess of bromine to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be handled in a well-ventilated fume hood.

-

Once the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary but is typically several hours.

-

After the reaction is complete (indicated by the disappearance of the red bromine color), cool the mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide.

-

The crude 2-bromohexadecanoic acid can be purified by recrystallization from a suitable solvent (e.g., hexane).

Inhibition of Protein Palmitoylation in a Cell-Based Assay

2-Bromohexadecanoic acid is widely used to study the effects of inhibiting protein palmitoylation in cultured cells.

Materials:

-

Cultured cells of interest

-

2-Bromohexadecanoic acid

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium and supplements

-

Apparatus for cell lysis and protein extraction

-

Antibodies for immunoblotting or other downstream analysis methods

Procedure:

-

Prepare a stock solution of 2-bromohexadecanoic acid in DMSO. A typical stock concentration is 10-100 mM.

-

Culture the cells of interest to the desired confluency.

-

Treat the cells with the desired concentration of 2-bromohexadecanoic acid by adding the stock solution to the cell culture medium. A typical final concentration ranges from 10 to 100 µM. A vehicle control (DMSO alone) should be run in parallel.

-

Incubate the cells for the desired period (e.g., 1-24 hours).

-

After incubation, harvest the cells and lyse them to extract proteins.

-

Analyze the protein lysates using appropriate downstream techniques, such as immunoblotting to assess changes in protein localization, or activity-based protein profiling to measure the inhibition of palmitoyltransferases.

Signaling Pathways and Mechanisms of Action

2-Bromohexadecanoic acid exerts its biological effects primarily through the inhibition of protein S-palmitoylation. This process is catalyzed by a family of enzymes known as DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases.

Inhibition of DHHC Enzymes

2-Bromohexadecanoic acid is a substrate analog of palmitic acid. In the cell, it is converted to 2-bromopalmitoyl-CoA. This activated form can then enter the active site of DHHC enzymes. The electrophilic α-carbon of the bromoacyl group can then react with the nucleophilic cysteine residue in the active site of the DHHC enzyme, leading to its irreversible alkylation and inactivation.

Mechanism of DHHC enzyme inhibition by 2-Bromohexadecanoic Acid.

Role in Pyroptosis Signaling

A key signaling pathway where 2-bromohexadecanoic acid has been instrumental in elucidating a regulatory mechanism is pyroptosis, a form of programmed cell death. The execution of pyroptosis is mediated by gasdermin D (GSDMD). Recent studies have shown that the N-terminal fragment of GSDMD (GSDMD-NT), which is generated upon inflammasome activation and caspase-1 cleavage, requires S-palmitoylation for its translocation to the plasma membrane and subsequent pore formation.[10][11][12] This palmitoylation is catalyzed by specific DHHC enzymes. By inhibiting these enzymes, 2-bromohexadecanoic acid prevents GSDMD-NT palmitoylation, thereby blocking its membrane localization and inhibiting pyroptosis.[10]

Inhibition of GSDMD-mediated pyroptosis by 2-Bromohexadecanoic Acid.

Experimental Workflows

The use of 2-bromohexadecanoic acid and its analogs in activity-based protein profiling (ABPP) has been pivotal in identifying the cellular targets of this inhibitor and understanding the landscape of protein palmitoylation.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP with a clickable analog of 2-bromohexadecanoic acid (e.g., containing a terminal alkyne) allows for the identification of proteins that are covalently modified by the inhibitor.

Workflow for Activity-Based Protein Profiling with a 2-Bromohexadecanoic Acid analog.

Conclusion

2-Bromohexadecanoic acid, a product of classic organic synthesis, has evolved into a sophisticated tool for modern biological research. Its ability to irreversibly inhibit DHHC palmitoyl acyltransferases has provided profound insights into the role of S-palmitoylation in a myriad of cellular processes, from protein trafficking to programmed cell death. While its non-selective nature necessitates careful interpretation of experimental results, it remains an invaluable reagent for researchers, scientists, and drug development professionals seeking to understand and modulate the complex interplay of lipids and proteins in health and disease. Future development of more selective inhibitors will undoubtedly build upon the foundational knowledge gained from studies utilizing 2-bromohexadecanoic acid.

References

- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-溴十六烷酸 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. abbexa.com [abbexa.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR spectrum [chemicalbook.com]

- 6. DL-2-Bromohexanoic acid(616-05-7) 13C NMR spectrum [chemicalbook.com]

- 7. 2-BROMOOCTANOIC ACID(2623-82-7) 13C NMR [m.chemicalbook.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A critical role for palmitoylation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitoylation of gasdermin D directs its membrane translocation and pore formation in pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of 2-Bromohexadecanoic Acid on Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin family of proteins. This process plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. 2-Bromohexadecanoic acid (2-BHA), also known as 2-bromopalmitate (2-BP), is a well-established inhibitor of protein S-palmitoylation, a reversible post-translational lipid modification. Recent studies have elucidated the significant role of 2-BHA in modulating pyroptosis by inhibiting the palmitoylation of key signaling molecules within the pyroptotic pathway. This technical guide provides an in-depth overview of the mechanism of action of 2-BHA in inhibiting pyroptosis, detailed experimental protocols for studying these effects, and a summary of the current quantitative data.

Introduction to Pyroptosis and the Role of Palmitoylation

Pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. The canonical pathway is triggered by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This leads to the activation of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and cytokine release.

Protein S-palmitoylation is a dynamic lipid modification that regulates protein trafficking, localization, stability, and protein-protein interactions. This process is catalyzed by a family of enzymes called protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain. The reversibility of palmitoylation allows for rapid control over cellular signaling pathways. Emerging evidence highlights the importance of palmitoylation in regulating inflammatory signaling, including the pyroptotic pathway.

Mechanism of Action of 2-Bromohexadecanoic Acid in Pyroptosis Inhibition

2-Bromohexadecanoic acid is an irreversible inhibitor of DHHC-containing palmitoyl acyltransferases.[1] By covalently modifying the active site of these enzymes, 2-BHA prevents the transfer of palmitate to substrate proteins. This broad-spectrum inhibition of palmitoylation has been shown to disrupt multiple key steps in the pyroptosis signaling cascade.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a central mediator of pyroptosis in response to a wide range of stimuli. Its activation is a multi-step process that is regulated by post-translational modifications, including palmitoylation.

-

NLRP3 Palmitoylation: NLRP3 undergoes S-palmitoylation, which is crucial for its localization to the Golgi apparatus and subsequent activation.[2][3]

-

Effect of 2-BHA: By inhibiting DHHC enzymes, 2-BHA prevents the palmitoylation of NLRP3. This disruption in palmitoylation impairs NLRP3's subcellular localization and its ability to assemble into a functional inflammasome complex. Consequently, caspase-1 activation and subsequent pyroptotic events are suppressed.[2][4]

Inhibition of Gasdermin D and Gasdermin E Function

Gasdermin D (GSDMD) and Gasdermin E (GSDME) are the executioner proteins of pyroptosis. Their cleavage by caspases unleashes their pore-forming N-terminal domains.

-

Gasdermin Palmitoylation: Recent studies have shown that the N-terminal fragments of GSDMD and GSDME undergo palmitoylation. This modification is critical for their translocation to the plasma membrane and subsequent pore formation.[5][6][7]

-

Effect of 2-BHA: 2-BHA treatment inhibits the palmitoylation of the N-terminal fragments of GSDMD and GSDME.[6][8] This prevents their proper membrane insertion and oligomerization, thereby blocking the formation of pores and the lytic cell death characteristic of pyroptosis.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-BHA and a general experimental workflow for investigating its effects on pyroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Palmitoylation of NLRP3 Modulates Inflammasome Activation and Inflammatory Bowel Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. ROS-dependent S-palmitoylation activates cleaved and intact gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapy-induced pyroptosis is mediated by BAK/BAX-caspase-3-GSDME pathway and inhibited by 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Bromohexadecanoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexadecanoic acid (2-BrHA), also known as 2-bromopalmitate (2-BP), is a widely utilized cell-permeable inhibitor of protein S-palmitoylation.[1][2][3] This synthetic, non-metabolizable analog of palmitic acid serves as a critical tool for investigating the roles of reversible protein lipidation in various cellular processes.[4][5] Protein palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage, is a dynamic post-translational modification that regulates protein trafficking, localization to membrane microdomains (like lipid rafts), stability, and protein-protein interactions.[5][6] By inhibiting this process, 2-BrHA allows for the elucidation of the functional significance of palmitoylation in health and disease, making it a valuable reagent in academic research and drug development.

Mechanism of Action

2-Bromohexadecanoic acid exerts its inhibitory effects primarily by targeting the enzymes responsible for protein palmitoylation, the protein acyltransferases (PATs), which are characterized by a conserved DHHC (Asp-His-His-Cys) domain.[1][7][8] Once inside the cell, 2-BrHA is converted to 2-bromopalmitoyl-CoA.[1][2][3] This modified coenzyme A derivative can then act in two proposed ways:

-

Irreversible Inhibition of PATs: The 2-bromopalmitoyl-CoA can covalently modify the catalytic cysteine residue within the DHHC motif of PATs, leading to their irreversible inactivation.[1]

-

Direct Covalent Competition: 2-BrHA or its CoA derivative may directly compete with palmitoyl-CoA for incorporation onto substrate proteins, leading to the covalent modification of the target protein and preventing its normal palmitoylation.[1][2]

It is important to note that 2-BrHA is not entirely specific to palmitoylation and has been shown to have pleiotropic effects on cellular metabolism, including the inhibition of fatty acid oxidation and the activation of peroxisome proliferator-activated receptors (PPARs).[4] Therefore, careful experimental design and interpretation of results are crucial.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the use of 2-Bromohexadecanoic acid in cell culture based on published literature.

Table 1: Working Concentrations and Incubation Times

| Cell Type | Concentration Range | Incubation Time | Application | Reference |

| General Mammalian Cells | 10 µM - 100 µM | 2 - 24 hours | Inhibition of protein palmitoylation | [4][5] |

| Jurkat T cells | Lower end of range (e.g., < 100 µM) | Shorter times (e.g., < 24h) | Sensitive to prolonged treatment | [4] |

| Human Vascular Smooth Muscle Cells | 10 µM - 50 µM | 24 hours | Senescence studies | [9] |

| HeLa Cells | Not specified | Not specified | Apoptosis and pyroptosis studies | [7][10] |

| Toxoplasma gondii | 50 µM - 100 µM | 2 hours | Gliding motility and host cell invasion | [5] |

Table 2: IC50 Values

| Target | IC50 | Cell/System | Reference |

| DHHC PATs (in vitro) | ~10 µM | Purified enzymes | [1] |

| GAP43-YFP plasma membrane localization | 14.9 µM | Live cells | [1] |

| Multiple PATs (MyrGCK(NBD) and FarnCNRas(NBD) substrates) | ~4 µM | In vitro | [7] |

Experimental Protocols

Protocol 1: General Inhibition of Protein Palmitoylation in Cultured Cells

Objective: To assess the effect of inhibiting protein palmitoylation on a specific cellular process or protein of interest.

Materials:

-

2-Bromohexadecanoic acid (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.

-

Allow cells to adhere and recover overnight.

-

-

Treatment with 2-BrHA:

-

The following day, dilute the 2-BrHA stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (typically between 10 µM and 100 µM).

-

It is crucial to include a vehicle control (medium with the same concentration of DMSO or EtOH used for the 2-BrHA treatment).

-

Remove the existing medium from the cells and replace it with the 2-BrHA-containing medium or the vehicle control medium.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental question. Some cell lines, like Jurkat T cells, may be sensitive to prolonged exposure.[4]

-

-

Downstream Analysis:

-

After incubation, wash the cells with PBS.

-

Proceed with downstream applications such as:

-

Western Blotting: To analyze the expression levels of the protein of interest.

-

Immunofluorescence: To observe changes in protein localization.

-

Cell Viability/Proliferation Assays: To assess the cytotoxic effects of the treatment.

-

Metabolic Labeling with [3H]-palmitate: To directly measure the inhibition of palmitate incorporation.

-

Acyl-Biotin Exchange (ABE) Assay: For proteomic analysis of palmitoylated proteins.

-

-

Protocol 2: Investigating the Role of Palmitoylation in Protein Trafficking

Objective: To determine if the palmitoylation of a specific protein is required for its correct subcellular localization.

Materials:

-

Same as Protocol 1

-

Cells expressing a fluorescently tagged protein of interest (e.g., GFP-fusion protein)

-

Fluorescence microscope

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

Incubation: Incubate the cells with 2-BrHA or vehicle control for a time sufficient to observe changes in protein localization (this may require a time-course experiment, e.g., 4, 8, 12, 24 hours).

-

Live-Cell Imaging or Fixed-Cell Immunofluorescence:

-

Live-Cell Imaging: Directly visualize the localization of the fluorescently tagged protein in living cells using a fluorescence microscope.

-

Fixed-Cell Immunofluorescence:

-

Wash cells with PBS.

-

Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).

-

If the protein is not fluorescently tagged, perform standard immunofluorescence staining with a primary antibody against the protein of interest and a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the protein localization using a fluorescence microscope.

-

-

-

Analysis: Compare the subcellular localization of the protein of interest in 2-BrHA-treated cells versus vehicle-treated control cells. A change in localization (e.g., from the plasma membrane to the cytoplasm) suggests that palmitoylation is important for its proper trafficking.

Mandatory Visualizations

Caption: Mechanism of action of 2-Bromohexadecanoic acid.

Caption: Experimental workflow for using 2-BrHA in cell culture.

References

- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Note and Protocol: Preparation of 2-Bromohexadecanoic Acid Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromohexadecanoic acid, also known as 2-bromopalmitic acid (2-BP), is a widely utilized chemical probe in biomedical research.[1][2][3] It functions as a non-metabolizable analog of palmitic acid and acts as an inhibitor of protein palmitoylation by targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.[1][2][3] This inhibitory action has significant implications for various cellular processes. Notably, 2-Bromohexadecanoic acid has been shown to inhibit the palmitoylation of Gasdermin E (GSDME-C) during pyroptosis, a form of programmed cell death, and consequently blocks the BAK/BAX-Caspase 3-GSDME signaling pathway.[1][3] Beyond its role in pyroptosis, it is also recognized as an inhibitor of fatty acid oxidation and a PPARδ agonist.[3]

Given its broad utility in studying lipid metabolism and protein modification, the accurate and consistent preparation of 2-Bromohexadecanoic acid stock solutions is critical for reproducible experimental outcomes.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions.

Physicochemical Properties and Solubility Data

2-Bromohexadecanoic acid is a solid, white to yellow powder at room temperature.[1] Its solubility is a key consideration for stock solution preparation. The compound is generally insoluble in water but soluble in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1] |

| Molecular Weight | 335.32 g/mol | [1] |

| CAS Number | 18263-25-7 | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 52-54 °C | [7] |

| Solubility in DMSO | ≥10 mg/mL (29.82 mM) to 150 mg/mL (447.33 mM) | [1][2] |

| Solubility in Ethanol | 67 mg/mL | [2] |

| Solubility in Methanol | Soluble (1 g/10 mL) | |

| Water Solubility | Insoluble | [2] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of 2-Bromohexadecanoic acid in DMSO.

Materials:

-

2-Bromohexadecanoic acid powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations: Before handling the compound, ensure that all necessary PPE is worn.[8][9] Allow the 2-Bromohexadecanoic acid container to equilibrate to room temperature for at least one hour before opening to prevent condensation.[10]

-

Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of 2-Bromohexadecanoic acid powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of the compound.

-

Solvent Addition: Add the appropriate volume of fresh DMSO to the vial containing the weighed powder. For a 10 mM solution, if you weighed 3.35 mg, you would add 1 mL of DMSO. It is crucial to use anhydrous or newly opened DMSO as the compound's solubility is significantly impacted by moisture.[1][2]

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Due to the nature of the compound, complete dissolution may require additional steps.

-

Sonication (if necessary): If precipitation or phase separation is observed, place the vial in an ultrasonic water bath.[1] Sonicate until the solution becomes clear. Gentle heating can also aid in dissolution, but care should be taken to avoid degradation.[1]

-

Aliquoting and Storage: Once a clear solution is achieved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[1][10]

-

Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10] The solid powder form of 2-Bromohexadecanoic acid should be stored at -20°C and is stable for up to 3 years.[1]

Caption: Workflow for preparing 2-Bromohexadecanoic acid stock solution.

Mechanism of Action: Inhibition of Pyroptosis

2-Bromohexadecanoic acid is a known inhibitor of protein palmitoylation, a post-translational modification crucial for the localization and function of many proteins. One of its well-documented effects is the inhibition of the GSDME-mediated pyroptotic pathway. Chemotherapeutic agents can induce apoptosis through the activation of Caspase-3, which in turn cleaves GSDME into an N-terminal fragment (GSDME-N) and a C-terminal fragment (GSDME-C). The subsequent palmitoylation of GSDME-C is a critical step that allows its release from GSDME-N and subsequent pore formation in the plasma membrane, leading to pyroptosis. 2-Bromohexadecanoic acid inhibits the DHHC enzymes responsible for this palmitoylation, thereby preventing pore formation and cell death.[1][3]

Caption: Inhibition of GSDME-mediated pyroptosis by 2-Bromohexadecanoic acid.

Safety and Handling Precautions

2-Bromohexadecanoic acid may cause skin, eye, and respiratory irritation.[7][9] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Always wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses.[9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7] Avoid creating dust when handling the solid form.[8][9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2-bromo-Hexadecanoic acid|18263-25-7|MSDS [dcchemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-bromo-Hexadecanoic acid|18263-25-7|COA [dcchemicals.com]

optimal concentration of 2-Bromohexadecanoic acid for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexadecanoic acid (2-BP), also known as 2-bromopalmitate, is a synthetic, non-metabolizable analog of the saturated fatty acid, palmitic acid. It serves as a broad-spectrum inhibitor of lipid metabolism and has been extensively utilized in research to investigate the roles of protein S-palmitoylation and fatty acid oxidation in various cellular processes.[1][2][3] This document provides detailed application notes and protocols for the effective use of 2-BP in experimental settings, with a focus on determining its optimal concentration.

Mechanism of Action

2-BP primarily functions through two well-documented mechanisms:

-

Inhibition of Protein S-Palmitoylation: 2-BP is a general inhibitor of protein S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to cysteine residues of a protein.[1][2] It targets and irreversibly inhibits the activity of a family of enzymes called DHHC (Asp-His-His-Cys) palmitoyl acyltransferases (PATs).[1][4] This inhibition occurs through the covalent modification of the catalytic cysteine residue within the DHHC motif.[1] The IC50 for PAT inhibition has been reported to be approximately 4 µM to 15 µM.[1][4]

-

Inhibition of Fatty Acid Oxidation: 2-BP is also a known inhibitor of mitochondrial fatty acid β-oxidation.[1][5] A key target in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.[1][5][6] By inhibiting CPT1, 2-BP effectively reduces cellular energy production from fatty acids.[5][7]

Data Presentation: Optimal Concentrations of 2-Bromohexadecanoic Acid

The optimal concentration of 2-BP is highly dependent on the cell type, experimental duration, and the specific biological process being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for each specific experimental system, balancing efficacy with potential cytotoxicity.[1]

| Application | Cell Line/Model | Concentration Range | Key Findings | Reference |

| Inhibition of Protein S-Palmitoylation | General | 4 - 15 µM (IC50) | Inhibition of multiple palmitoyl-acyl transferase (PAT) activity. | [1][4] |

| Inhibition of Protein S-Palmitoylation | Jurkat T-cells | 100 µM | Attenuated calcium activation and blocked tyrosine phosphorylation. | [1] |

| Induction of Pyroptosis Inhibition | HeLa cells | 50 µM | Inhibited GSDME-C palmitoylation and chemotherapy-induced pyroptosis. | [4] |

| Inhibition of Cell Death | HT-1080 N cells | < 2 µM | Sufficient to completely inhibit cell death in response to specific inducers. | [3] |

| Metabolic Labeling Studies | Live cells | 50 µM for 1 hour | Effective for labeling and studying cellular targets. | [1] |

Experimental Protocols

Protocol 1: Preparation of 2-Bromohexadecanoic Acid Stock Solution

Materials:

-

2-Bromohexadecanoic acid (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Due to the hydrophobic nature of 2-BP, a stock solution is typically prepared in an organic solvent like DMSO.

-

To prepare a 100 mM stock solution, dissolve 33.53 mg of 2-BP (MW: 335.32 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. When preparing working solutions, it is recommended to use fresh DMSO as moisture can reduce solubility.[4]

Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

2-Bromohexadecanoic acid stock solution (e.g., 100 mM in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Preparation of Working Solutions: Prepare a series of dilutions of the 2-BP stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 2-BP concentration).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-BP or the vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

-

Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. Plot the percentage of cell viability against the 2-BP concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity. The optimal working concentration should be below the concentration that causes significant cytotoxicity, unless cytotoxicity is the intended endpoint.

Mandatory Visualization

Caption: Inhibition of S-Palmitoylation and Fatty Acid Oxidation by 2-BP.

Caption: General Experimental Workflow for using 2-Bromohexadecanoic Acid.

References

- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing 2-Bromohexadecanoic Acid to Elucidate Protein Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification involving the attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical regulator of protein function. This lipid modification enhances protein hydrophobicity, thereby influencing protein trafficking, subcellular localization, stability, and protein-protein interactions.[1] The dynamic nature of S-palmitoylation allows for rapid control over the spatial and temporal activity of a diverse array of proteins, including signaling molecules, receptors, and enzymes.

2-Bromohexadecanoic acid (2-BrHA), also commonly known as 2-bromopalmitate (2-BP), is a widely utilized pharmacological tool to investigate the functional roles of S-palmitoylation.[2][3] As a non-metabolizable analog of palmitic acid, 2-BrHA serves as an inhibitor of protein palmitoylation, enabling researchers to probe the consequences of blocking this modification on cellular processes.[1][4] By observing the changes in protein localization and function upon treatment with 2-BrHA, investigators can infer the importance of S-palmitoylation for the protein of interest.

Mechanism of Action

2-Bromohexadecanoic acid exerts its inhibitory effects on protein S-palmitoylation through a multi-step process within the cell. Initially, 2-BrHA is activated to its coenzyme A (CoA) derivative, 2-bromopalmitoyl-CoA (2-BP-CoA), by acyl-CoA synthetases.[5][6] This activated form then acts as a substrate mimic for the enzymes responsible for protein palmitoylation, the DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases (PATs).

The proposed mechanisms of inhibition by 2-BP-CoA include:

-

Irreversible Inhibition of PATs: 2-BP-CoA can form a stable, covalent adduct with the catalytic cysteine residue within the DHHC motif of PATs, thereby irreversibly inactivating the enzyme.[2]

-

Competitive Inhibition: 2-BP-CoA can compete with the natural substrate, palmitoyl-CoA, for binding to the active site of PATs.

-

Chain Termination: If transferred to a substrate protein, the bromo-group at the alpha-position prevents the subsequent enzymatic removal of the lipid modification, effectively locking the protein in a modified, potentially non-functional state.

It is important to note that 2-BrHA is considered a promiscuous inhibitor and may have off-target effects.[5][6] Studies have shown that it can also inhibit other enzymes involved in lipid metabolism and protein deacylation, such as acyl-protein thioesterases (APTs).[7] Therefore, careful experimental design and interpretation of results are crucial when using this inhibitor.

Visualizing the S-Palmitoylation Pathway and Inhibition by 2-BrHA

Caption: S-Palmitoylation pathway and its inhibition by 2-Bromohexadecanoic acid.

General Experimental Workflow for Studying Protein Localization

Caption: Experimental workflow for studying protein localization using 2-BrHA.

Quantitative Data Presentation

The following table summarizes data from a study by Webb et al. (2000) investigating the effect of 2-bromopalmitate on the localization of the Src family kinase Fyn.

| Protein | Treatment | Subcellular Fraction | Percentage of Total Protein | Reference |

| Fyn | Control (DMSO) | Detergent-Resistant Membranes (DRMs) | 88% | Webb et al., 2000[8][9] |

| 100 µM 2-Bromopalmitate | Detergent-Resistant Membranes (DRMs) | 59% | Webb et al., 2000[8][9] | |

| Lck | Control (DMSO) | Detergent-Resistant Membranes (DRMs) | 59% | Webb et al., 2000[8][9] |

| 100 µM 2-Bromopalmitate | Detergent-Resistant Membranes (DRMs) | 19% | Webb et al., 2000[8][9] | |

| Fyn(16)-eGFP | Control (DMSO) | Cytosolic Fraction | ~20% | Webb et al., 2000[8] |

| 100 µM 2-Bromopalmitate | Cytosolic Fraction | 65% | Webb et al., 2000[8] | |

| 100 µM 2-Hydroxymyristate | Cytosolic Fraction | 78% | Webb et al., 2000[8] |

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with 2-Bromohexadecanoic Acid

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

2-Bromohexadecanoic acid (2-BrHA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile culture plates or flasks

Procedure:

-

Prepare 2-BrHA Stock Solution: Dissolve 2-BrHA in DMSO to prepare a concentrated stock solution (e.g., 100 mM). Store at -20°C.

-

Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Treatment Preparation: On the day of the experiment, thaw the 2-BrHA stock solution. Prepare the final working concentrations of 2-BrHA by diluting the stock solution in pre-warmed complete culture medium. A typical final concentration range is 10-100 µM. Prepare a vehicle control using the same concentration of DMSO as in the highest 2-BrHA concentration.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 2-BrHA or the DMSO vehicle control.

-

Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to overnight, depending on the protein of interest and the experimental goals.[8]

-

Harvesting: After incubation, proceed with the desired downstream analysis, such as immunofluorescence staining or subcellular fractionation.

Protocol 2: Analysis of Protein Localization by Immunofluorescence Microscopy

Materials:

-

Treated and control cells on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody specific to the protein of interest

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Fixation: After 2-BrHA treatment, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the protein of interest is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-